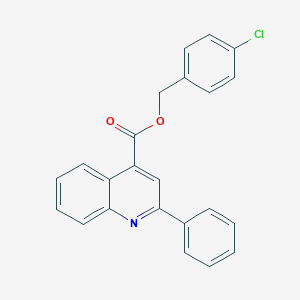
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is an organic compound with the molecular formula C16H14ClNO4. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by the presence of a chlorophenoxy group and an anilino group attached to a butanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorophenol and 4-nitroaniline.
Formation of 2-Chlorophenoxy-4-nitroaniline: 2-chlorophenol reacts with 4-nitroaniline in the presence of a base such as potassium carbonate to form 2-chlorophenoxy-4-nitroaniline.
Reduction: The nitro group in 2-chlorophenoxy-4-nitroaniline is reduced to an amino group using a reducing agent like iron powder and hydrochloric acid, resulting in 2-chlorophenoxy-4-aniline.
Acylation: The final step involves the acylation of 2-chlorophenoxy-4-aniline with succinic anhydride to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[4-(4-Chlorophenoxy)anilino]-4-oxobutanoic acid
- 4-[4-(2-Methoxyphenoxy)anilino]-4-oxobutanoic acid
- 4-[4-(2-Hydroxyphenoxy)anilino]-4-oxobutanoic acid
Uniqueness
4-((4-(2-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is unique due to the presence of the 2-chlorophenoxy group, which imparts specific chemical and biological properties. This makes it distinct from other similar compounds with different substituents on the phenoxy group.
Eigenschaften
Molekularformel |
C16H14ClNO4 |
|---|---|
Molekulargewicht |
319.74 g/mol |
IUPAC-Name |
4-[4-(2-chlorophenoxy)anilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C16H14ClNO4/c17-13-3-1-2-4-14(13)22-12-7-5-11(6-8-12)18-15(19)9-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
VVOPBLKAFSPAOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)NC(=O)CCC(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B339164.png)
![2-(4-Ethylphenyl)-2-oxoethyl 4-[(2-methoxyphenoxy)methyl]benzoate](/img/structure/B339167.png)
![4-{2-[(4-Methylbenzoyl)oxy]acetyl}phenyl 4-methylbenzoate](/img/structure/B339168.png)
![1-[4-(benzyloxy)phenyl]-1-oxopropan-2-yl 3-(2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B339170.png)










